![molecular formula C11H19NO4 B2474674 tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-99-5](/img/structure/B2474674.png)
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . The empirical formula of the compound is C11H19NO4 and it has a molecular weight of 229.27 .
Molecular Structure Analysis
The compound takes on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization . The SMILES string for the compound isOC (CCO1)C21CN (C (OC (C) (C)C)=O)C2
.
Scientific Research Applications
Synthesis and Molecular Structure
The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, was synthesized via an intramolecular lactonization reaction. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its molecular structure was determined via single-crystal X-ray diffraction analysis. This compound exhibits a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Stereochemical Analysis
In a study focused on a similar compound, 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, NMR spectroscopy was utilized for the assignment of absolute configurations. The study emphasized the importance of NOESY correlations and chemical shift anisotropy calculations for determining the stereochemistry at specific carbon centers (Jakubowska et al., 2013).
Reaction Pathways
Another study investigated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This research highlights the compound's reactivity and potential for yielding biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Chiral Synthesis
The chiral version of a similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized without using chiral catalysts or enzymes. The study provided insights into the synthesis of chiral cyclic amino acid esters, useful for further research in stereochemistry (Moriguchi et al., 2014).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . Precautionary statements include P301 + P310, which advise that if swallowed, one should immediately call a poison center or doctor .
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” are currently unknown. This compound is a spirocyclic building block and its targets would depend on the specific context in which it is used, such as the type of disease or condition being treated.
Mode of Action
The mode of action of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3As a spirocyclic building block, it provides a new area of chemical space with straightforward functional handles for further diversification . This suggests that it could interact with its targets in a variety of ways, depending on the specific modifications made to the compound.
Result of Action
The molecular and cellular effects of “tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” would depend on its specific targets and the nature of its interactions with these targets. Given that this compound is a spirocyclic building block, it could potentially be used to synthesize a variety of compounds with diverse biological effects .
properties
IUPAC Name |
tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h8,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOIOKGLSQZUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1453315-99-5 |
Source
|
Record name | 1453315-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.